molecular formula C12H17N3O B3336544 1-phenyl-1-pentanone semicarbazone CAS No. 3030-96-4

1-phenyl-1-pentanone semicarbazone

Cat. No.: B3336544
CAS No.: 3030-96-4
M. Wt: 219.28 g/mol
InChI Key: AFKOWEYCFSBENW-SDNWHVSQSA-N
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Description

1-Phenyl-1-pentanone semicarbazone is an organic compound derived from 1-phenyl-1-pentanone, also known as valerophenone. This compound is characterized by the presence of a semicarbazone functional group, which is formed by the reaction of a ketone with semicarbazide. Semicarbazones are known for their diverse biological activities and are widely studied in various fields of chemistry and biology.

Preparation Methods

1-Phenyl-1-pentanone semicarbazone can be synthesized through a one-pot reaction involving 1-phenyl-1-pentanone, hydrazine hydrate, and phenylisocyanate in methanol. The reaction typically proceeds under mild conditions and yields the desired semicarbazone derivative . The process involves the formation of a hydrazone intermediate, which subsequently reacts with phenylisocyanate to form the semicarbazone.

Chemical Reactions Analysis

1-Phenyl-1-pentanone semicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the semicarbazone back to the parent ketone or to corresponding amines.

    Substitution: The semicarbazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.

Scientific Research Applications

1-Phenyl-1-pentanone semicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-1-pentanone semicarbazone involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with specific enzymes or receptors, inhibiting their activity. For example, it may inhibit the action of histamine H1 receptors or enzymes like carbonyl reductase, leading to its biological effects .

Comparison with Similar Compounds

1-Phenyl-1-pentanone semicarbazone can be compared with other semicarbazone derivatives, such as:

Properties

IUPAC Name

[(E)-1-phenylpentylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-3-9-11(14-15-12(13)16)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H3,13,15,16)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKOWEYCFSBENW-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=NNC(=O)N)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C(=N\NC(=O)N)/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3030-96-4
Record name NSC115638
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115638
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name PENTANOPHENONE SEMICARBAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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